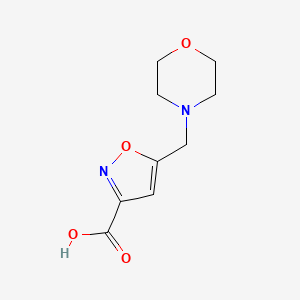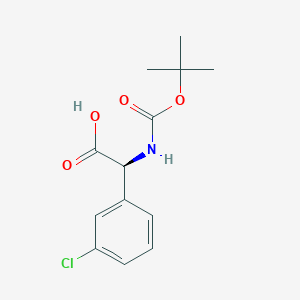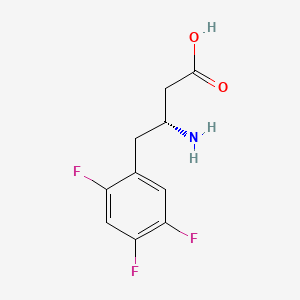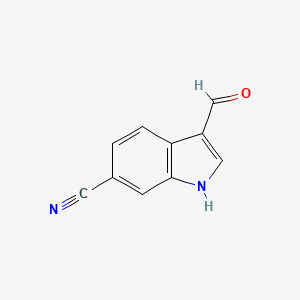
3-甲酰基-1H-吲哚-6-腈
描述
3-Formyl-1H-indole-6-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a formyl group at the third position and a nitrile group at the sixth position of the indole ring. It is a versatile intermediate used in the synthesis of various biologically active molecules.
科学研究应用
3-Formyl-1H-indole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is explored for its potential anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3-Formyl-1H-indole-6-carbonitrile is a derivative of indole, a heterocyclic compound that is a key player in the synthesis of diverse heterocyclic frameworks . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 3-formyl-1H-indole-6-carbonitrile may also interact with various targets.
Mode of Action
Given the biological activities of indole derivatives, it can be inferred that this compound may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-formyl-1H-indole-6-carbonitrile may affect multiple biochemical pathways.
Pharmacokinetics
One source suggests that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels. The exact nature of these effects would depend on the compound’s specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, certain compounds need to be stored in specific conditions to maintain their stability . .
生化分析
Biochemical Properties
3-formyl-1H-indole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with tryptophan dioxygenase, an enzyme involved in the catabolism of tryptophan. This interaction is crucial for the synthesis of potential anticancer immunomodulators . Additionally, 3-formyl-1H-indole-6-carbonitrile has been shown to interact with other enzymes involved in the synthesis of antifungal agents and antibacterial agents . These interactions highlight the compound’s versatility and potential in therapeutic applications.
Cellular Effects
The effects of 3-formyl-1H-indole-6-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-formyl-1H-indole-6-carbonitrile has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . It also affects the production of interleukin-22 in intestinal immune cells, which facilitates mucosal reactivity . These cellular effects underscore the compound’s potential in treating various diseases.
Molecular Mechanism
The molecular mechanism of 3-formyl-1H-indole-6-carbonitrile involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 3-formyl-1H-indole-6-carbonitrile acts as an inhibitor of tryptophan dioxygenase, thereby modulating the catabolism of tryptophan . This inhibition is crucial for its anticancer and immunomodulatory effects. Additionally, the compound’s interaction with other enzymes involved in the synthesis of antifungal and antibacterial agents further elucidates its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-formyl-1H-indole-6-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-formyl-1H-indole-6-carbonitrile remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 3-formyl-1H-indole-6-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and immunomodulatory activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of 3-formyl-1H-indole-6-carbonitrile can lead to acute toxicity, affecting the respiratory system and causing skin irritation . These dosage effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
3-formyl-1H-indole-6-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. One of the key pathways is the catabolism of tryptophan, where 3-formyl-1H-indole-6-carbonitrile acts as an inhibitor of tryptophan dioxygenase This interaction affects the metabolic flux and levels of metabolites, influencing the compound’s overall biological activity
Transport and Distribution
The transport and distribution of 3-formyl-1H-indole-6-carbonitrile within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are crucial for the compound’s therapeutic effects, as they determine its bioavailability and efficacy. Understanding the transport and distribution mechanisms of 3-formyl-1H-indole-6-carbonitrile can aid in optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-formyl-1H-indole-6-carbonitrile plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications These localization mechanisms are essential for the compound’s interaction with biomolecules and its overall biological activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-1H-indole-6-carbonitrile typically involves the formylation of 1H-indole-6-carbonitrile. One common method is the Vilsmeier-Haack reaction, where 1H-indole-6-carbonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-formyl-1H-indole-6-carbonitrile may involve large-scale formylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: 3-Formyl-1H-indole-6-carbonitrile can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
相似化合物的比较
- 3-Formyl-1H-indole-5-carbonitrile
- 3-Formyl-1H-indole-7-carbonitrile
- 3-Formyl-1H-indole-4-carbonitrile
Comparison: While these compounds share the indole core structure with formyl and nitrile groups, their position on the indole ring can significantly influence their chemical reactivity and biological activity. 3-Formyl-1H-indole-6-carbonitrile is unique due to its specific substitution pattern, which may confer distinct properties in terms of stability, solubility, and interaction with biological targets.
属性
IUPAC Name |
3-formyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNWLZZKKCXGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444285 | |
| Record name | 3-formyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83783-33-9 | |
| Record name | 3-formyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
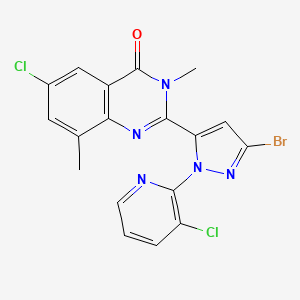
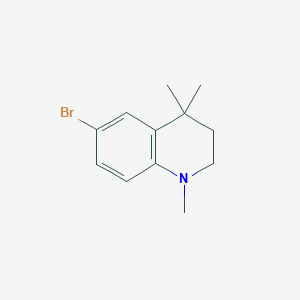
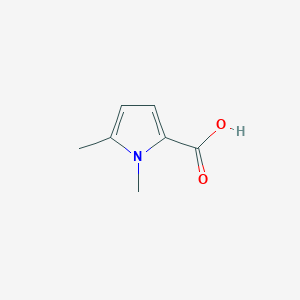

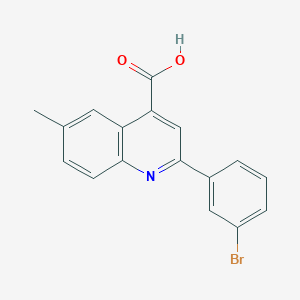
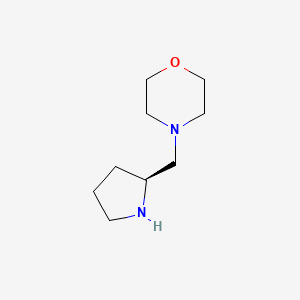
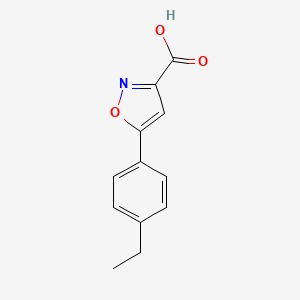
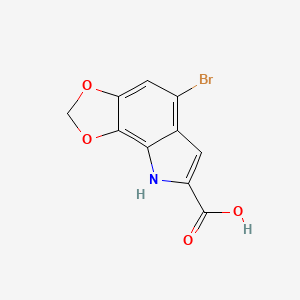
![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

